molecular formula C14H19N3O B11865108 8-[(5-Aminopentyl)amino]quinolin-6-ol CAS No. 6633-13-2

8-[(5-Aminopentyl)amino]quinolin-6-ol

Cat. No.: B11865108
CAS No.: 6633-13-2
M. Wt: 245.32 g/mol
InChI Key: WNRGIRYGYJNKOE-UHFFFAOYSA-N
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Description

8-[(5-Aminopentyl)amino]quinolin-6-ol (CID 245091) is an aminoquinoline derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research . This compound is primarily investigated as a key synthetic intermediate for the development of antimalarial therapies, building upon the well-established biological activity of the 8-aminoquinoline structural class, which includes derivatives like primaquine and tafenoquine . Beyond its application in antiparasitic research, aminoquinolines are extensively studied for their potential in drug repurposing for oncology . These compounds act as lysosomotropic amines that accumulate within cellular lysosomes, where they interfere with critical processes such as the autophagic flux , a mechanism often associated with cancer cell resistance to chemotherapy . Research indicates that aminoquinolines can induce cell cycle arrest, trigger apoptosis, and inhibit pathways like PI3K/Akt/mTOR, thereby enhancing the antiproliferative effects of standard chemotherapeutic agents . Researchers value this compound for developing novel therapeutic agents and probing the mechanisms of programmed cell death. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6633-13-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

8-(5-aminopentylamino)quinolin-6-ol

InChI

InChI=1S/C14H19N3O/c15-6-2-1-3-7-16-13-10-12(18)9-11-5-4-8-17-14(11)13/h4-5,8-10,16,18H,1-3,6-7,15H2

InChI Key

WNRGIRYGYJNKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)NCCCCCN)O

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 8 5 Aminopentyl Amino Quinolin 6 Ol Analogues

Influence of Quinoline (B57606) Ring Substitution on Biological Activities

Alterations to the quinoline ring system, the core scaffold of these compounds, have profound effects on their biological properties. The nature, position, and number of substituents can modulate activity, toxicity, and metabolic stability.

The placement of substituents on the quinoline ring is a critical determinant of the biological activity of 8-aminoquinoline (B160924) derivatives.

Position 2: The introduction of substituents at the 2-position of the quinoline ring has been explored to modulate activity. Analogues of primaquine (B1584692) featuring 2-substituents such as benzyloxy, benzylthio, methoxy, and various amino or alkyl groups have been synthesized and examined. who.int

Position 4: Substitution at the 4-position can significantly impact efficacy. For instance, the introduction of a methyl group at this position in conjunction with a phenoxy group at position 5 has led to compounds with very high activity. who.int

Position 5: Modifications at the 5-position have been shown to influence both activity and toxicity. The introduction of groups like phenylthio, anilino, or phenoxy at this position can reduce toxicity while sometimes retaining high levels of biological activity. who.int Conversely, substituting with electron-withdrawing groups has been shown in some quinoline classes to improve anticancer activity. nih.gov

Position 7: In general, the introduction of substituents at the 7-position of the 8-aminoquinoline ring leads to a decrease or complete loss of activity. who.int However, in other quinoline classes like 8-hydroxyquinolines, substitution at this position with aminomethyl groups has been a key strategy for developing agents against multidrug-resistant cancer. nih.gov

The following table summarizes the general effects of substituent positions on the activity of 8-aminoquinoline analogues.

Quinoline Ring PositionGeneral Effect of SubstitutionReference
2 Varied effects depending on the substituent; has been extensively studied. who.int
4 Can significantly increase efficacy, especially in multi-substituted analogues. who.int
5 Can reduce toxicity and modulate activity. who.int
7 Generally leads to a loss of biological activity. who.int

The presence of an oxygen-containing functional group at the 6-position of the quinoline nucleus is considered essential for the biological activity of 8-aminoquinolines. who.int The parent compound of this class, primaquine, features a 6-methoxy group, and this moiety has been retained in the vast majority of subsequent analogue development. who.intasm.org

The 6-hydroxyl group in 8-[(5-Aminopentyl)amino]quinolin-6-ol is a key structural feature. This hydroxyl group is a potential site for metabolism, which can lead to the formation of reactive metabolites. It is believed that these metabolites may be responsible for both the therapeutic effects and some of the toxicities associated with this class of compounds. The oxidation of the 6-hydroxyl or 6-methoxy group is thought to be a critical step in the mechanism of action. who.int Studies have consistently shown that the presence of this 6-oxygen function enhances activity. who.int All effective 8-aminoquinoline antimalarials developed to date possess a 6-methoxy group, underscoring its necessity for activity. asm.org

Impact of the Side Chain Modifications on Biological Activity

The diaminoalkane side chain attached at the 8-position of the quinoline ring plays a crucial role in the molecule's biological activity. Modifications to its length, branching, and terminal amino group have been extensively investigated.

The length of the alkyl chain between the two nitrogen atoms is a critical parameter. For many 8-aminoquinolines, an optimal chain length of 2 to 6 methylene (B1212753) groups has been identified. youtube.com The nature of the terminal amino group—whether it is primary, secondary, or tertiary—also influences activity. youtube.com

Recent studies have focused on creating hybrids by linking the 8-aminoquinoline scaffold to other biologically active moieties via the side chain. For example, linking to natural antioxidant acids like lipoic, caffeic, and ferulic acids has been explored to develop compounds with cytoprotective effects against oxidative stress. mdpi.com Similarly, extending the side chain has been shown to produce analogues with potent antiprotozoal activities. researchgate.netrsc.org Research into 8-amino-6-methoxyquinoline-tetrazole hybrids demonstrated that the nature of the linker and the lipophilicity of the side chain significantly impact antiplasmodial activity. mdpi.com Generally, more lipophilic and larger side chains tend to improve activity. mdpi.com

The table below illustrates the effects of various side chain modifications.

ModificationExampleEffect on Biological ActivityReference
Chain Length Varying number of methylene units (2-6)Optimal length is crucial for activity. youtube.com
Terminal Amine Primary, secondary, or tertiary amineInfluences potency and selectivity. youtube.com
Hybridization Linking to antioxidant acids (e.g., ferulic acid)Can introduce new biological properties like cytoprotection. mdpi.com
Lipophilicity Introduction of phenyl or naphthyl groupsIncreased lipophilicity often improves antiplasmodial activity. mdpi.com
Chain Extension Double, triple, or quadruple extended chainsCan lead to potent antimalarial and antileishmanial activity. researchgate.netrsc.org

Stereochemical Considerations in 8-Aminoquinoline Derivatives

Many biologically active 8-aminoquinoline derivatives, including the parent drug primaquine, are chiral molecules, typically due to an asymmetric carbon atom in the side chain. The stereochemistry of these compounds can have a significant impact on their biological activity, metabolism, and toxicity.

Early in vivo and in vitro studies on primaquine suggested that stereochemistry at the asymmetric carbon was not critical for its antimalarial activity. pharmacy180.com However, it was noted that the levorotatory (-) isomer appeared to be less toxic than the dextrorotatory (+) isomer. pharmacy180.com

More recent investigations have revealed a clearer role for stereochemistry. The individual enantiomers of primaquine and its analogue NPC1161 were found to exhibit differential interactions with human monoamine oxidase (MAO)-A and -B enzymes. mdpi.com Specifically, R-(-)-primaquine interacts more strongly with MAO-A, while S-(+)-primaquine shows a stronger interaction with MAO-B. mdpi.com Since MAO enzymes can be involved in the metabolism of these drugs, such enantioselective interactions may contribute to the observed differences in the pharmacokinetic and pharmacodynamic properties of the individual isomers. mdpi.com This highlights that stereochemical considerations are indeed important for the development of safer and more effective 8-aminoquinoline-based agents.

Comparative SAR Analysis with Other Aminoquinoline Classes

The structure-activity relationships of 8-aminoquinolines like this compound can be further understood by comparing them with other classes of aminoquinolines, primarily 4-aminoquinolines and 6-aminoquinolines.

4-Aminoquinolines: This class, which includes well-known drugs like chloroquine (B1663885), has a fundamentally different SAR profile. The key features for activity in 4-aminoquinolines include a halogen (typically chlorine) at the 7-position of the quinoline ring and a basic aminoalkyl side chain at the 4-position. youtube.com This contrasts sharply with 8-aminoquinolines, where a 7-substituent is detrimental and the side chain is at the 8-position. who.int Furthermore, 4-aminoquinolines are effective against the blood stages of malaria parasites, whereas 8-aminoquinolines are uniquely active against the liver stages, including dormant forms. researchgate.net

6-Aminoquinolines: During the systematic exploration of aminoquinoline scaffolds, 6-aminoquinoline (B144246) derivatives were also synthesized and tested. However, they were found to be uniformly less active as hypnozoitocidals compared to their 8-aminoquinoline counterparts like primaquine. asm.org

8-Hydroxyquinolines: This class is structurally analogous to 8-aminoquinolines, with a hydroxyl group at position 8 instead of an amino group. wikipedia.org These compounds are known for their metal-chelating properties and exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govnih.gov The SAR of 8-hydroxyquinolines often revolves around substitutions at the 5- and 7-positions to modulate their chelating ability and lipophilicity, which differs from the SAR of 8-aminoquinolines where the 8-amino side chain and the 6-oxygen substituent are the primary drivers of activity. who.intnih.gov

This comparative analysis underscores the unique structural requirements for the biological activity of the 8-aminoquinoline class. The specific placement of the amino side chain at position 8 and the presence of an oxygen function at position 6 are defining features that dictate their distinct biological profile compared to other aminoquinoline isomers. who.intasm.org

Mechanistic Insights into the Biological Activity of 8 5 Aminopentyl Amino Quinolin 6 Ol and Analogues in Preclinical Research

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The prevailing mechanism of action for 8-aminoquinolines, including 8-[(5-Aminopentyl)amino]quinolin-6-ol, operates via a two-step biochemical relay. The initial step involves metabolic activation, where the parent compound is converted into redox-active metabolites. This bioactivation is crucial for the compound's efficacy. The second step involves these active metabolites exerting their cytotoxic effects, primarily through the production of hydrogen peroxide (H₂O₂) via redox cycling. This generation of reactive oxygen species (ROS) introduces significant oxidative stress within the target cells, which is believed to be the principal driver of their therapeutic, and toxic, effects. asm.orgasm.org

This oxidative mechanism is a common thread across the 8-aminoquinoline (B160924) class, suggesting that analogues likely share a similar mode of action. asm.org The prooxidant nature of these compounds, particularly their hydroxylated metabolites, stimulates pathways like the hexose (B10828440) monophosphate shunt and leads to a decrease in cellular glutathione (B108866) levels, further exacerbating oxidative stress. asm.org While this oxidative degradation is a widely accepted model, some evidence suggests that the parent drug or its derivatives, rather than just the ROS they generate, may also be direct agents of cellular destruction. asm.org

Enzyme Inhibition and Modulation by 8-Aminoquinoline Compounds

The activity of 8-aminoquinoline compounds is heavily dependent on metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.govresearchgate.net Specifically, CYP2D6 has been identified as essential for the metabolic activation of primaquine (B1584692), a closely related analogue, into its active phenolic metabolites. nih.govdoi.org Inhibition of CYP2D6 significantly reduces the formation of these active species, thereby diminishing the compound's biological activity. nih.gov This highlights the role of 8-aminoquinolines as prodrugs that require enzymatic conversion to become effective. researchgate.net

Beyond their role as substrates, 8-aminoquinoline derivatives can also act as inhibitors or modulators of other enzymes. For example, some analogues have been shown to inhibit hematin (B1673048) polymerization, a critical detoxification pathway for the malaria parasite, although the structural specificity for this inhibition appears to be low. asm.org Additionally, certain quinoline (B57606) derivatives have been investigated as modulators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, indicating a broader potential for this class of compounds to interact with various enzymatic pathways. mdpi.com In parasites like Schistosoma mansoni, quinone compounds can act as "subversive substrates" for the essential enzyme Thioredoxin Glutathione Reductase (TGR), functioning as both substrates and time-dependent inhibitors, thereby disrupting the parasite's primary defense against oxidative stress. plos.orgmdpi.com

Table 1: Interaction of 8-Aminoquinoline Analogues with Key Enzymes

Compound Class Enzyme Role of Compound Consequence Reference(s)
8-Aminoquinolines (e.g., Primaquine) Cytochrome P450 2D6 (CYP2D6) Substrate Metabolic activation to redox-active metabolites, essential for biological activity. nih.gov, doi.org
8-Aminoquinoline Analogues Hematin Polymerase Inhibitor Blocks parasite's heme detoxification pathway. asm.org
Quinoline Sulfonamide Derivatives Pyruvate Kinase M2 (PKM2) Modulator (Inhibitor/Activator) Alters cancer cell metabolism, potentially inhibiting tumor growth. mdpi.com
Quinones (related to 8AQ metabolites) Thioredoxin Glutathione Reductase (TGR) Subversive Substrate (Substrate and Inhibitor) Disrupts parasite's antioxidant defense system. plos.org

Interaction with Cellular Pathways and Macromolecules (e.g., DNA, Proteins)

The highly reactive metabolites of 8-aminoquinolines, particularly quinone-imine intermediates, are capable of interacting with a range of cellular macromolecules. nih.gov The generation of ROS, such as hydrogen peroxide and superoxide (B77818) radicals, can lead to widespread oxidative damage to proteins, lipids, and nucleic acids. asm.orgmdpi.com This oxidative stress is a primary mechanism of cytotoxicity. asm.org

Studies have suggested that 8-aminoquinolines may directly interact with and alter the properties of protozoal DNA. drugbank.comtaylorandfrancis.com This interaction could interfere with DNA replication and transcription, contributing to the compound's antiparasitic effects. The broader class of quinoline anticancer agents includes compounds that act as DNA intercalators and inhibitors of topoisomerase, an enzyme critical for managing DNA topology, further supporting the potential for DNA to be a key target. nih.gov The oxidative environment created by these compounds can also lead to the formation of adducts with cellular proteins, altering their function and contributing to cell death. asm.org For instance, the hallmark of toxicity from some related compounds is the formation of Heinz bodies in red blood cells, which are aggregates of denatured hemoglobin resulting from oxidative damage. asm.org

Proposed Intracellular Processes and Metabolic Transformations

The journey of an 8-aminoquinoline from a prodrug to a biologically active molecule involves a series of metabolic transformations within the host. The parent compound, such as primaquine, undergoes hydroxylation, primarily mediated by CYP2D6, to form phenolic metabolites like 5-hydroxyprimaquine (B3272956) and the key 6-hydroxy derivative, this compound. nih.govnih.govwho.int

These hydroxylated metabolites are unstable and can undergo spontaneous, non-enzymatic oxidation to form highly reactive quinone-imine intermediates. researchgate.netnih.gov It is during this oxidation step that ROS, specifically hydrogen peroxide, are generated. researchgate.net This process, known as redox cycling, allows a single molecule of the metabolite to generate a significant amount of oxidative stress. asm.org Further metabolic steps can include conjugation with molecules like glucose or glucuronic acid for detoxification and excretion, or oxidative deamination of the side chain to form products like carboxy primaquine. nih.gov The balance between metabolic activation to toxic redox-cycling species and detoxification through conjugation is a critical determinant of both the efficacy and the toxicity profile of these compounds. doi.orgresearchgate.net

Preclinical Biological Evaluation and Investigational Therapeutic Potential of 8 5 Aminopentyl Amino Quinolin 6 Ol Derivatives

Antiparasitic Activities in in vitro and in vivo Preclinical Models

8-Aminoquinoline (B160924) derivatives have demonstrated significant efficacy as antiparasitic agents in numerous preclinical models. nih.gov This class of compounds is noted for its broad utility against various protozoal infections. nih.gov

The 8-aminoquinolines were the first group of synthetic compounds developed specifically for their antimalarial activity. nih.govwho.intsemanticscholar.org Primaquine (B1584692), an analog of 8-[(5-Aminopentyl)amino]quinolin-6-ol, is a well-established drug used for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. nih.govwikipedia.org Research has expanded to develop derivatives with improved efficacy, particularly against drug-resistant strains of Plasmodium. nih.gov

In preclinical screenings, several 8-aminoquinoline analogs have shown significantly greater potency than primaquine against various Plasmodium falciparum clones. asm.org Six out of thirteen analogs tested had average 50% inhibitory concentrations (IC50) between 50 and 100 nM, marking a tenfold increase in potency over the parent compound. asm.org Notably, these derivatives did not exhibit cross-resistance with chloroquine (B1663885) or mefloquine. asm.org Further studies have investigated hybrid 8-AQ compounds that show significant inhibitory effects on blood-stage Plasmodium parasites, including multidrug-resistant P. falciparum. nih.govmdpi.com For instance, a series of 5-aryl-8-aminoquinoline derivatives were found to be more active against a chloroquine-resistant clone of P. falciparum than a sensitive one. nih.gov

While highly active against the liver stages of the parasite, 8-aminoquinolines also exhibit activity against the asexual erythrocytic forms, though often at concentrations that are too toxic for clinical use. who.int In vivo studies in murine models infected with Plasmodium berghei have also confirmed the antimalarial potential of novel derivatives. nih.govresearchgate.net One racemic mixture, NPC1161C, demonstrated a 100% cure rate in mice when administered orally. nih.gov

Table 1: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives
Compound/DerivativeParasite SpeciesActivity MetricResultReference
6 Primaquine AnalogsPlasmodium falciparum (various clones)Average IC5050 - 100 nM asm.org
5-Aryl-8-aminoquinolines (4bc, 4bd, 4be)Plasmodium falciparumTherapeutic Index5 - 8 nih.gov
NPC1161C (racemic mixture)Plasmodium berghei (in vivo)Cure Rate100% nih.gov
TafenoquinePlasmodium falciparum (3D7 strain)Potent antimalarial activity in human volunteers mdpi.com

The therapeutic potential of 8-aminoquinoline derivatives extends to another significant protozoan parasite, Leishmania. Several compounds within this class have been investigated for their activity against various Leishmania species responsible for visceral and cutaneous leishmaniasis. nih.govnih.govnih.gov

Preclinical in vitro models have been crucial in identifying promising candidates. Studies using Leishmania tropica-infected human macrophages revealed that certain 6-hydroxy compounds were the most active 8-aminoquinolines tested, suggesting that 6-demethyl derivatives may be more active than their parent 6-methoxy structures. nih.govajtmh.org This finding is particularly relevant to this compound.

Tafenoquine, a well-known 8-aminoquinoline, has demonstrated significant in vitro activity against Leishmania donovani amastigotes within macrophages, with IC50 values between 0.1 and 4.0 μM for both pentavalent antimony-sensitive and resistant strains. nih.govnih.gov In vivo studies in BALB/c mice confirmed its efficacy. nih.govnih.gov Another derivative, sitamaquine, has also progressed to clinical trials for the treatment of visceral leishmaniasis. nih.govnih.gov The enantiomer NPC1161B has also shown promise as an antileishmanial agent in murine models of L. donovani infection. nih.govnih.gov

Table 2: Antileishmanial Activity of 8-Aminoquinoline Derivatives
Compound/DerivativeParasite SpeciesModelActivity MetricResultReference
6-Hydroxy compoundsLeishmania tropicaIn vitro (human macrophage)Identified as the most active 8-aminoquinolines nih.govajtmh.org
TafenoquineLeishmania donovani (SbV-sensitive & resistant)In vitro (macrophage)IC500.1 - 4.0 µM nih.govnih.gov
TafenoquineLeishmania donovaniIn vivo (BALB/c mice)ED501.2 - 3.5 mg/kg for 5 days nih.govnih.gov
NPC1161BLeishmania donovaniIn vivo (murine model)Demonstrated antileishmanial activity nih.govnih.gov

The antiparasitic activity of the 8-aminoquinoline scaffold is not limited to Plasmodium and Leishmania. Preclinical research has uncovered a broader spectrum of activity against other protozoan pathogens. nih.govuantwerpen.be

Several 8-aminoquinolines have been reported as active against Trypanosoma parasites. nih.gov Tafenoquine, for example, was found to be active against intracellular Trypanosoma cruzi amastigotes, the causative agent of Chagas disease, though with a higher IC50 of 21.9 μM compared to its antileishmanial activity. nih.govnih.gov Sitamaquine has also shown activity against T. cruzi. nih.gov A study synthesizing novel quinoline (B57606) derivatives that incorporated arylnitro and aminochalcone moieties found several compounds with significant activity against Trypanosoma brucei rhodesiense (sleeping sickness), T. b. brucei (nagana), T. cruzi, and Leishmania infantum. nih.govresearchgate.net Specifically, compound 4i displayed submicromolar activity against T. b. rhodesiense (EC50 of 0.19 µM) with high selectivity. nih.gov

Furthermore, 8-aminoquinolines have been evaluated against Pneumocystis carinii (now Pneumocystis jirovecii), an opportunistic fungus that behaves like a protozoan and causes pneumonia (PCP). nih.govnih.gov The derivative NPC1161C proved to be highly efficacious in animal models of PCP. nih.gov Its (−)-enantiomer, NPC1161B, was found to be more active than the (+)-enantiomer in a murine model of P. carinii infection. nih.govnih.gov

Antimicrobial Research (Antibacterial and Antifungal)

Beyond their antiprotozoal effects, quinoline derivatives have been investigated for their potential as antimicrobial agents. nih.gov The versatile derivatization of the quinoline moiety can lead to significant antibacterial and antifungal potencies. nih.gov

Primaquine itself has demonstrated weak antibacterial activity against organisms such as Staphylococcus aureus, Bacillus subtilis, and modest activity against Salmonella typhi and Streptococcus pyogenes. who.int More recent research has focused on novel derivatives and metal complexes to enhance this activity. Copper complexes of 8-aminoquinoline-uracils have shown antimicrobial effects against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae. nih.govresearchgate.net

Studies on related structures have also shown promise. For example, 8-hydroxyquinoline (B1678124) (8HQ) derivatives exhibit potent antimicrobial activity against Gram-positive bacteria, fungi, and yeast. nih.govresearchgate.net Novel 6-amino-8-methylquinolone derivatives have been synthesized and evaluated, showing enhanced antibacterial activity, particularly against Gram-positive bacteria. nih.gov One such derivative displayed high activity against Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains (MRSA). nih.gov

Table 3: Antimicrobial Activity of Quinoline Derivatives
Compound/DerivativeMicroorganismActivity/ResultReference
PrimaquineS. aureus, B. subtilis, S. typhiWeak to modest antibacterial activity who.int
8AQ-Cu-5Iu and 8AQ-Cu-5NuP. shigelloides, S. dysenteriaeExerted antimicrobial activities nih.gov
6-amino-8-methylquinolone (derivative 19v)Gram-positive bacteria (incl. MRSA)High antibacterial activity, superior to ciprofloxacin nih.gov
Nitroxoline (an 8HQ derivative)Aeromonas hydrophila, P. aeruginosaStrong antibacterial activity nih.gov

Anticancer Research in Cell Line Models

The quinoline scaffold is found in diverse bioactive compounds, including several with anticancer properties. nih.govneuroquantology.com Consequently, derivatives of 8-aminoquinoline have been a subject of anticancer research, with studies evaluating their cytotoxicity against various human cancer cell lines. nih.gov

Research has shown that 8-aminoquinoline (8AQ) alone often exhibits poor anticancer activity. rsc.orgrsc.org However, its effectiveness can be dramatically increased in the presence of copper ions. rsc.orgrsc.org This combination has been shown to nearly double the cytotoxic effect of 8AQ in human cancer cell lines such as A549 (lung), HepG2 (liver), and HCT116 (colorectal). rsc.org An 8-aminoquinoline-naphthyl copper complex (Cu8AqN) inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 2.54 μM and 3.31 μM, respectively, inducing apoptotic cell death. nih.gov

Glycoconjugation is another strategy employed to enhance the anticancer potential of 8-aminoquinolines. This approach aims to improve selectivity for cancer cells, which have an increased demand for glucose. nih.gov Two such glycoconjugates demonstrated higher cytotoxicity against HCT 116 and MCF-7 cells compared to their 8-hydroxyquinoline counterparts and showed improved selectivity for cancer cells over healthy cell lines. nih.gov Other research has focused on 8-quinolinesulfonamide derivatives, which have also demonstrated cytotoxicity against a panel of cancer cell lines, including C32 (melanoma) and U87-MG (glioblastoma). mdpi.com

Table 4: Cytotoxicity of 8-Aminoquinoline Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeActivity MetricResultReference
8-Aminoquinoline (8AQ) + CopperA549, HepG2, HCT116Lung, Liver, ColorectalEffectiveness nearly doubled compared to 8AQ alone rsc.orgrsc.org
Cu8AqN ComplexMCF-7BreastIC502.54 ± 0.69 µM nih.gov
Cu8AqN ComplexMDA-MB-231BreastIC503.31 ± 0.06 µM nih.gov
Glycoconjugate 17MCF-7BreastIC5078.1 ± 9.3 µM nih.gov
Glycoconjugate 17HCT 116ColorectalIC50116.4 ± 5.9 µM nih.gov
8-Quinolinesulfonamide (9a)A549LungIC50223.1 µg/mL mdpi.com

Other Investigational Biological Activities

Exploratory research has identified other potential biological activities for 8-aminoquinoline derivatives beyond their anti-infective and anticancer properties. These studies highlight the scaffold's versatility and potential for development in other therapeutic areas.

One area of investigation is antioxidant activity. A study of 8-hydroxyquinoline derivatives found that 5-amino-8HQ was the most potent antioxidant, with an IC50 of 8.70 μM, which was more potent than the α-tocopherol positive control. nih.gov Building on this, researchers have designed new 8-quinoline derivatives combined with natural antioxidant portions, such as lipoic and caffeic acids. mdpi.com These compounds were shown to chelate copper, a metal involved in the generation of reactive oxygen species (ROS), and to scavenge oxygen radicals. Selected compounds also demonstrated cytoprotective effects in an in vitro model of oxidative stress, suggesting potential applications in neurodegenerative diseases where oxidative stress is a contributing factor. mdpi.com

Additionally, the enantioselective interactions of 8-aminoquinoline therapeutics with human monoamine oxidases A and B (MAO-A and MAO-B) have been studied. mdpi.com Such differential interactions may contribute to the pharmacodynamics and toxicity profiles of these anti-infective agents. mdpi.com

Computational and Theoretical Studies on 8 5 Aminopentyl Amino Quinolin 6 Ol Chemistry and Biology

Quantum Chemical Calculations (e.g., DFT, Ionization Potentials, Bond Dissociation Energies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. utripoli.edu.ly These methods are used to optimize molecular geometry and compute a variety of electronic properties that govern a compound's stability and interactions. utripoli.edu.ly For quinoline (B57606) derivatives, DFT has been employed to analyze structural parameters, natural bond orbital (NBO) calculations, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). utripoli.edu.ly

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are especially important. Their energy levels and distribution indicate the molecule's ability to donate or accept electrons, which is critical for chemical reactions and the formation of intermolecular interactions with biological targets. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. For related tris-(5-amino-8-hydroxyquinoline)aluminum complexes, spectroscopic and electrochemical studies confirmed that the 5-amino substitution directly influences the position of the HOMO levels, while the LUMO levels remain largely unaffected. researchgate.net

Parameters such as ionization potential (the energy required to remove an electron) and bond dissociation energy (the energy needed to break a specific bond) can also be calculated. These values provide insight into the molecule's stability under physiological conditions and its potential to participate in redox reactions or undergo metabolic transformations. While specific calculations for 8-[(5-Aminopentyl)amino]quinolin-6-ol are not extensively published, the principles derived from studies of similar quinoline structures are directly applicable.

Table 1: Common Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates the electron-donating capability of a molecule. Higher energy levels suggest a stronger tendency to donate electrons.
LUMO EnergyIndicates the electron-accepting capability of a molecule. Lower energy levels suggest a stronger tendency to accept electrons.
HOMO-LUMO GapRepresents the chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
Ionization Potential (IP)The minimum energy required to remove an electron from a molecule, related to its susceptibility to oxidation.
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential non-covalent interactions.

Molecular Docking and Dynamics Simulations for Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. utripoli.edu.ly This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. The process involves placing the ligand (e.g., a quinoline derivative) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

For various quinoline-based compounds, docking studies have successfully predicted binding modes and affinities for a range of targets. nih.gov For instance, derivatives have been docked against bacterial proteins like DD-Transpeptidase and enzymes from Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For example, docking of 4-chlorophenylazoquinoline-8-ol and its metal complexes with a protein associated with Alzheimer's disease (PDB ID: 4BDT) showed binding affinity energies ranging from -6.4 to -7.2 kcal/mol. utripoli.edu.ly

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This allows for the assessment of the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the interaction in a biological environment.

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

Quinoline Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interactions Noted
4-Chlorophenylazoquinoline-8-olAlzheimer's Disease Protein (4BDT)-6.4 to -7.2Binding to specific amino acid residues.
Indolo[2,3-b]quinoline ConjugatesTopoisomerase II-DNA ComplexData not specifiedInteractions with amino acid residues of the enzyme. mdpi.com
TetrahydroquinazolinesM. tuberculosis DHFR (1DF7)Data not specifiedHigh predicted binding affinity. nih.gov

In silico Prediction of Biological Activity and Selectivity Profiles

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) affect activity, QSAR models can predict the potency of new, untested compounds. researchgate.net For quinoline analogues, 3D-QSAR studies have been used to investigate their antibacterial profiles, correlating steric and electrostatic fields with inhibitory activity. researchgate.net

ADMET prediction is crucial for evaluating the drug-likeness of a compound. In silico tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450, and potential toxicity. utripoli.edu.ly For certain 8-hydroxyquinoline (B1678124) derivatives, ADMET studies have been employed to evaluate their safety profiles, reducing the risk of failure in later stages of drug development by flagging potential liabilities early on. utripoli.edu.ly These predictions help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources.

Electrochemical Behavior and Redox Property Analysis

The electrochemical properties of a compound are vital for understanding its potential role in redox processes within the body, its metabolic stability, and its mechanism of action, especially for activities like anticancer or antimicrobial effects. Techniques like cyclic voltammetry are used to study the oxidation and reduction potentials of a molecule.

While direct electrochemical data on this compound is limited, studies on the core structure of 8-aminoquinoline (B160924) (8AQ) provide significant insights. The redox properties of 8AQ have been investigated across a wide pH range, revealing that its oxidation pathway is strongly dependent on the pH of the solution. mdpi.com This is critical as it suggests that the biological activity of derivatives could vary in different cellular compartments with different pH levels. In contrast, the reduction of 8AQ was found to occur through a single pathway. mdpi.com

Computational studies often complement these experimental findings by exploring the energy landscapes of possible oxidation and reduction reactions, helping to elucidate the underlying mechanisms. For this compound, the presence of the electron-donating aminopentylamino and hydroxyl groups on the quinoline ring would be expected to influence its redox potentials compared to the parent 8AQ, likely making it more susceptible to oxidation.

Advanced Analytical Methodologies in 8 Aminoquinoline Research

Spectroscopic Techniques (e.g., UV-Vis, NMR, FT-IR) for Structural Characterization and Interaction Studies

Spectroscopic methods are fundamental tools for the structural characterization of 8-aminoquinoline (B160924) compounds. Techniques such as UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's electronic structure, atomic connectivity, and functional groups.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The UV-Vis spectrum of 8-aminoquinoline derivatives is influenced by the quinoline (B57606) ring system and its substituents. Studies on the core 8-aminoquinoline (8AQ) structure show that its absorption spectrum is pH-dependent, which provides insights into the deprotonation and electronic properties of the molecule and its derivatives. chemrxiv.orgcharge-transfer.pl The analysis of these spectra helps in understanding how the molecule interacts with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a compound like 8-[(5-Aminopentyl)amino]quinolin-6-ol, ¹H NMR would reveal distinct signals for the protons on the quinoline ring and the aliphatic aminopentyl side chain. For instance, studies on similar N-substituted 8-aminoquinoline derivatives show characteristic chemical shifts for aromatic protons and the methylene (B1212753) groups of the side chain. nih.gov

Table 1: Representative ¹H NMR Data for a Substituted 8-Aminoquinoline Derivative This table is based on data for a similar N-substituted 8-aminoquinoline and illustrates the type of information obtained from NMR analysis.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (Quinoline)8.86dd1.6, 8.0
Ar-H (Quinoline)8.63m
Ar-H (Quinoline)8.28dd1.6, 8.4
Ar-H (Quinoline)7.50–7.59m
-CH₂- (Side Chain)3.43t6.8
-CH₂- (Side Chain)2.67t7.2
-CH₂- (Side Chain)2.00–2.07m

Source: Adapted from research on related 8-amino-quinoline derivatives. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic bands would confirm the presence of N-H bonds from the amino groups, O-H from the hydroxyl group, C-H bonds in the aliphatic chain and aromatic ring, and C=N and C=C bonds within the quinoline structure. researchgate.netresearchgate.net The spectrum for the parent 8-hydroxyquinoline (B1678124) shows a broad band around 3180 cm⁻¹ corresponding to the O-H stretching vibration, which is a key feature for identifying hydroxylated derivatives. researchgate.net

Electrochemical Analysis (e.g., Voltammetry) for Redox Behavior

Electrochemical techniques, particularly voltammetry, are essential for investigating the redox (reduction-oxidation) properties of 8-aminoquinoline derivatives. The redox behavior is critical for understanding the potential mechanisms of action and metabolism of these compounds. chemrxiv.orgresearchgate.net

Cyclic voltammetry and pulse voltammetric techniques have been employed to study the electrochemical behavior of the 8-aminoquinoline core structure. chemrxiv.orgresearchgate.net These studies reveal that the oxidation pathway of 8-aminoquinoline is highly dependent on the pH of the solution, whereas the reduction process follows a more consistent path across different pH levels. chemrxiv.orgcharge-transfer.pl The presence of the hydroxyl group and the aminopentyl side chain on this compound would influence its specific oxidation and reduction potentials. It is suggested that drugs containing the 8-aminoquinoline structure are more likely to undergo oxidation reactions in the body, potentially mediated by enzymes, rather than reduction. charge-transfer.pl The electrochemical properties of related compounds, like 8-hydroxyquinoline, have also been thoroughly investigated, showing an irreversible, diffusion-controlled two-electron oxidation process. electrochemsci.org

Table 2: Summary of Electrochemical Findings for 8-Aminoquinoline Core Structure

Technique Observation Significance
Cyclic VoltammetrypH-dependent anodic (oxidation) behavior.Indicates the oxidation mechanism changes with physiological conditions.
Pulse VoltammetrySingle pathway for cathodic (reduction) behavior.Suggests a consistent reduction mechanism regardless of pH.
SpectroelectrochemistryCombination of UV-Vis and electrochemistry.Allows for the identification of intermediate species formed during redox reactions.

Source: Based on studies of 8-aminoquinoline. chemrxiv.orgcharge-transfer.plresearchgate.net

Chromatographic and Mass Spectrometric Approaches for Compound Analysis

Chromatography coupled with mass spectrometry provides highly sensitive and specific methods for the separation, identification, and quantification of 8-aminoquinoline derivatives in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully used for the analysis of various 8-aminoquinoline derivatives. nih.gov For analysis by GC-MS, compounds often require derivatization to increase their volatility. For example, hydroxylated 8-aminoquinolines can be converted to their trimethylsilyl (B98337) ether derivatives. nih.gov Using selected ion monitoring (SIM), these derivatized compounds can be detected at submicrogram levels, making it a sensitive analytical method. nih.govwho.int

Liquid Chromatography-Mass Spectrometry (LC-MS): More recent methods utilize ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers rapid and robust analysis without the need for derivatization. nih.govnih.gov This approach has been extensively developed for quantifying primaquine (B1584692) and its metabolites, including hydroxylated forms, in biological fluids like plasma and urine. nih.govresearchgate.net A validated UPLC-MS/MS method can separate multiple analytes within a short run time (e.g., nine minutes) and achieve linearity in the ng/mL range. nih.gov This high-throughput capability is crucial for pharmacokinetic studies. nih.govnih.gov

Table 3: Example of UPLC-MS/MS Method Parameters for Primaquine and Metabolite Analysis

Parameter Condition/Value
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column C18 reverse-phase column
Mobile Phase Isocratic mode with methanol, water, and acetonitrile
Detection Tandem Mass Spectrometry (MS/MS)
Run Time ~9 minutes
Linearity Range 1–500 ng/mL
Application Quantification in human plasma and urine

Source: Based on methods developed for primaquine analysis. nih.govnih.gov

Future Directions and Emerging Research Avenues for 8 5 Aminopentyl Amino Quinolin 6 Ol Derivatives

Rational Design of Novel 8-Aminoquinoline (B160924) Analogues

The rational design of new 8-aminoquinoline analogues is a key strategy to enhance their therapeutic properties while minimizing toxicity. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern their biological effects.

Historically, SAR studies on 8-aminoquinolines for antimalarial activity have established several key principles. For instance, the presence of a 6-methoxy group on the quinoline (B57606) ring is often crucial for activity. nih.govacs.org Modifications to the diamine side chain at the 8-position have also been extensively explored to modulate efficacy and reduce hemolytic toxicity, a major concern with this class of compounds. nih.govacs.org

Modern rational design strategies are increasingly reliant on computational and molecular modeling techniques. nih.govnih.gov These in silico methods allow for the prediction of how structural modifications will affect a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For example, quantitative structure-activity relationship (QSAR) models and molecular docking studies can be used to design novel 8-aminoquinoline derivatives with improved activity against specific molecular targets. asm.org These computational approaches can help prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process. asm.org

Key areas of focus in the rational design of novel 8-aminoquinoline analogues include:

Modification of the Quinoline Core: Introducing different substituents on the quinoline ring can significantly alter the electronic and steric properties of the molecule, leading to changes in biological activity and selectivity. nih.gov

Alteration of the Aminoalkyl Side Chain: Varying the length, branching, and basicity of the side chain at the 8-position can impact the compound's pharmacokinetic profile and its interaction with biological targets.

Development of Hybrids and Conjugates: Linking the 8-aminoquinoline scaffold to other pharmacophores can create hybrid molecules with dual or synergistic modes of action.

Design StrategyRationalePotential Advantages
Quinoline Core Modification Modulate electronic and steric properties.Improved target affinity and selectivity, reduced off-target effects.
Side Chain Alteration Optimize pharmacokinetic properties and target interactions.Enhanced bioavailability, reduced toxicity, improved efficacy.
Hybridization/Conjugation Combine pharmacophores for synergistic or dual action.Overcome drug resistance, broaden therapeutic applications.

Strategies for Combination Therapies Involving 8-Aminoquinoline Scaffolds

The use of 8-aminoquinoline derivatives in combination with other therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and broaden their clinical applications. Historically, 8-aminoquinolines like pamaquine (B1678364) and primaquine (B1584692) have been used in combination with other antimalarials such as quinine (B1679958) and chloroquine (B1663885) to achieve a radical cure for relapsing malaria. acs.orgnih.gov These combinations target different stages of the parasite's life cycle, leading to a more comprehensive therapeutic effect. researchgate.net

The rationale for combination therapy extends beyond infectious diseases. In oncology, for instance, 8-aminoquinoline derivatives are being explored as adjuvants to traditional chemotherapy. nih.gov Their ability to modulate cellular pathways, such as autophagy, suggests they could sensitize cancer cells to the cytotoxic effects of other drugs. nih.gov The development of nanocarriers, such as liposomes, for the co-delivery of 8-aminoquinolines and other anticancer agents is an active area of research, aiming to improve drug targeting and reduce systemic toxicity. mdpi.com

Emerging strategies for combination therapies involving 8-aminoquinoline scaffolds include:

Synergistic Antimalarial Combinations: Combining new 8-aminoquinoline derivatives with artemisinin-based combination therapies (ACTs) or other novel antimalarials to combat drug-resistant malaria. nih.gov

Chemosensitization in Cancer: Using 8-aminoquinolines to inhibit drug efflux pumps or modulate signaling pathways that contribute to chemotherapy resistance.

Multi-target Approaches for Neurodegenerative Diseases: Combining 8-aminoquinolines with other neuroprotective agents to address the multifactorial nature of diseases like Alzheimer's and Parkinson's. mdpi.com

Therapeutic AreaCombination StrategyPotential Mechanism of Action
Infectious Diseases (Malaria) Combination with blood schizonticides (e.g., chloroquine, artemisinins).Targeting different life cycle stages of the parasite, overcoming resistance.
Cancer Co-administration with cytotoxic chemotherapeutic agents.Modulation of autophagy, inhibition of drug resistance mechanisms.
Neurodegenerative Diseases Combination with antioxidants or anti-inflammatory agents.Multi-target approach to address complex disease pathology.

Exploration of New Biological Targets and Disease Indications in Preclinical Research

While the primary historical application of 8-aminoquinolines has been in the treatment of malaria, preclinical research has unveiled a wide range of new potential therapeutic applications. This expansion is driven by the discovery of novel biological targets for this versatile scaffold.

Neurodegenerative Diseases: A growing body of evidence suggests that 8-aminoquinoline derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govacs.org Their neuroprotective effects are thought to be mediated through multiple mechanisms, including the chelation of metal ions involved in oxidative stress, modulation of sirtuin signaling pathways, and inhibition of cholinesterases. nih.govasm.org The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as central nervous system drugs. asm.org

Cancer: The anticancer properties of 8-aminoquinolines are also a significant area of investigation. nih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. acs.org Potential molecular targets in cancer include topoisomerases, protein kinases, and pathways involved in angiogenesis and metastasis. bmglabtech.com The development of 8-aminoquinoline-based metal complexes has also shown promise in enhancing their anticancer activity. nih.gov

Antiviral and Antimicrobial Applications: Beyond malaria, 8-aminoquinolines have demonstrated activity against a range of other pathogens. Their potential as antiviral agents is being explored, with some derivatives showing inhibitory effects against various viruses. plos.org Furthermore, their broad-spectrum antimicrobial activity against bacteria and fungi suggests their potential for development as new anti-infective agents. nih.gov

Disease IndicationPotential Biological Target(s)Mechanism(s) of Action
Neurodegenerative Diseases Sirtuin 1 (SIRT1), Cholinesterases, Metal ions (e.g., copper, iron)Neuroprotection, anti-oxidative stress, anti-inflammatory effects.
Cancer Pyruvate (B1213749) Kinase M2 (PKM2), Topoisomerases, Autophagy pathwaysInduction of apoptosis, inhibition of cell proliferation, anti-angiogenesis.
Viral Infections Viral replication enzymes, host-pathogen interactionsInhibition of viral entry and replication.
Bacterial/Fungal Infections DNA gyrase, cell wall synthesis enzymesDisruption of essential cellular processes.

Methodological Advancements in Synthesis and Biological Evaluation

Recent years have seen significant methodological advancements in both the synthesis and biological evaluation of 8-aminoquinoline derivatives, which are crucial for accelerating the discovery of new drug candidates.

Synthesis: Traditional methods for synthesizing the 8-aminoquinoline core, such as the Skraup synthesis, are being supplemented and, in some cases, replaced by more modern and efficient techniques. rroij.com These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and transition-metal-catalyzed cross-coupling reactions, which enable the precise and controlled introduction of various substituents onto the quinoline scaffold. researchgate.net The use of microwave-assisted synthesis has also become increasingly common, as it can significantly reduce reaction times and improve yields. researchgate.net

Biological Evaluation: The advent of high-throughput screening (HTS) has revolutionized the biological evaluation of large compound libraries, including those of 8-aminoquinoline derivatives. nih.govbmglabtech.com HTS allows for the rapid screening of thousands of compounds against a specific biological target or in a phenotypic assay, enabling the identification of "hits" for further development. nih.gov In addition to HTS, there have been advancements in more targeted biological assays. For example, the development of cell-based assays that more accurately mimic the disease state, as well as the use of advanced imaging techniques, provides more detailed insights into the mechanism of action of these compounds. acs.org

Area of AdvancementSpecific MethodologiesImpact on Drug Discovery
Synthesis Multicomponent reactions, Transition-metal catalysis, Microwave-assisted synthesis.Increased efficiency, diversity of accessible structures, reduced development time.
Biological Evaluation High-throughput screening (HTS), High-content screening, Advanced cell-based assays.Rapid identification of lead compounds, deeper understanding of mechanisms of action.

Q & A

Q. What are the primary synthetic routes for 8-[(5-Aminopentyl)amino]quinolin-6-ol, and what challenges arise during its purification?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. A key challenge is isolating the final product due to polar functional groups (e.g., amino and hydroxyl groups), which complicate crystallization. Purification often requires gradient chromatography (silica gel or HPLC) or solvent recrystallization using polar aprotic solvents like DMF or DMSO . Side reactions, such as over-alkylation or oxidation of the quinoline ring, must be monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions on the quinoline core. Aromatic proton signals between δ 7.5–9.0 ppm indicate the quinoline scaffold, while aliphatic protons (δ 1.5–3.5 ppm) confirm the aminopentyl chain .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects impurities.
  • FT-IR : Identifies functional groups (e.g., -OH at ~3200 cm1^{-1}, -NH at ~3350 cm1^{-1}) .

Q. How does solubility in organic solvents impact its utility in biological assays?

The compound’s solubility in DMSO or ethanol (up to 10 mM) facilitates in vitro assays, but residual solvent toxicity must be controlled via dilution (<0.1% v/v). For in vivo studies, formulation with cyclodextrins or liposomes improves bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between cell-based and enzymatic assays?

Discrepancies often arise from off-target interactions or assay-specific conditions (e.g., pH, cofactors). To address this:

  • Dose-Response Curves : Compare IC50_{50} values across assays.
  • Selectivity Profiling : Use kinase or receptor panels to identify off-target effects.
  • Molecular Dynamics (MD) Simulations : Model compound-protein interactions to predict binding modes .
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .

Q. What methodological strategies optimize the compound’s stability in long-term storage?

  • Lyophilization : Freeze-drying in inert atmospheres (N2_2) prevents oxidation.
  • Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in stock solutions.
  • Storage Conditions : -80°C in amber vials with desiccants (silica gel) minimizes hydrolysis and photodegradation .

Q. How should theoretical frameworks guide the design of derivatives with enhanced selectivity?

  • Structure-Activity Relationship (SAR) : Systematically modify the aminopentyl chain length or quinoline substituents to assess impact on target affinity.
  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize charge distribution for receptor binding .
  • Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using tools like Schrödinger’s Phase .

Q. What experimental designs mitigate confounding variables in cytotoxicity studies?

  • Control Groups : Include vehicle-only and positive controls (e.g., doxorubicin).
  • Cell Line Panels : Test across multiple cancer/normal cell lines to assess selectivity.
  • Metabolic Profiling : Use Seahorse assays to distinguish apoptosis from metabolic inhibition .
    Statistical methods like ANOVA with post-hoc Tukey tests are essential for interpreting dose-dependent effects .

Methodological Challenges in Data Interpretation

Q. How to address inconsistencies in fluorescence quenching data when studying metal-ion interactions?

  • Inner Filter Effect Correction : Use absorbance-matched controls to adjust fluorescence readings.
  • Job’s Plot Analysis : Determine binding stoichiometry and exclude non-specific aggregation.
  • X-ray Crystallography : Resolve coordination geometry (e.g., N,O-chelation with Cu2+^{2+}) to validate quenching mechanisms .

Q. What advanced techniques validate the compound’s role as a fluorescent probe in live-cell imaging?

  • Confocal Microscopy : Track subcellular localization using organelle-specific dyes (e.g., MitoTracker).
  • Fluorescence Lifetime Imaging (FLIM) : Differentiate probe signals from autofluorescence.
  • Flow Cytometry : Quantify uptake efficiency and dose-dependent signal intensity .

Integration of Interdisciplinary Approaches

Q. How can computational chemistry enhance the prediction of pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina or Glide screens for potential off-targets (e.g., hERG channel binding).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulates tissue distribution and clearance rates .

Q. What strategies combine omics data with functional assays to elucidate mechanisms of action?

  • Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment.
  • Proteomics (TMT Labeling) : Quantify target protein abundance changes.
  • Metabolomics (LC-MS/MS) : Map metabolic pathway disruptions (e.g., TCA cycle inhibition).
    Integrate datasets using pathway enrichment tools (DAVID, Metascape) to prioritize hypotheses .

Theoretical and Ethical Considerations

Q. How to align research on this compound with ethical guidelines for novel bioactive compounds?

  • Institutional Review : Obtain approval for animal/human cell line usage (e.g., IRB, IACUC).
  • Data Transparency : Share negative results (e.g., lack of efficacy) in preprints or supplementary materials.
  • Dual-Use Research : Assess risks of misuse (e.g., antibiotic resistance) via frameworks like the Fink Report .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.